1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid
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Overview
Description
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound that features both indole and piperidine moieties The indole ring is a common structure in many natural products and pharmaceuticals, while the piperidine ring is a six-membered heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of amino alcohols .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-pressure hydrogenation for the piperidine ring and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indoxyl derivatives, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
1-{3-(1H-indol-3-yl)propanoyl}piperidine-4-carboxylic acid: Similar structure but lacks the benzyloxy group.
1-{3-(benzyloxy)carbonyl}piperidine-4-carboxylic acid: Similar structure but lacks the indole ring.
Uniqueness
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid is unique due to the presence of both the indole and piperidine rings, as well as the benzyloxy group. This combination of structural features can result in unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[3-(5-phenylmethoxyindol-1-yl)propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H26N2O4/c27-23(26-13-8-19(9-14-26)24(28)29)11-15-25-12-10-20-16-21(6-7-22(20)25)30-17-18-4-2-1-3-5-18/h1-7,10,12,16,19H,8-9,11,13-15,17H2,(H,28,29) |
InChI Key |
VARMQTFKJPZPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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